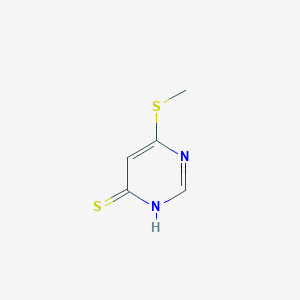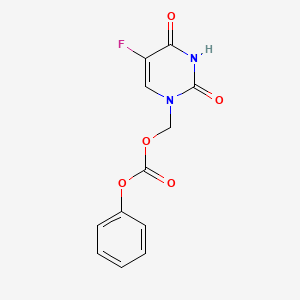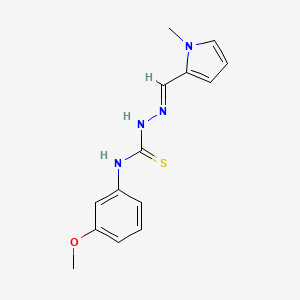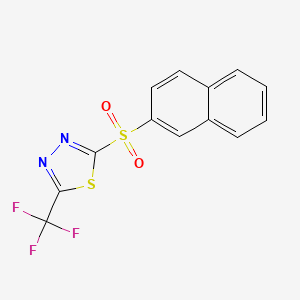
2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a naphthalene sulfonyl group and a trifluoromethyl group attached to a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of naphthalene-2-sulfonyl chloride with a suitable thiadiazole precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The sulfonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The sulfonyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonyl chloride: A precursor used in the synthesis of the target compound.
5-(Trifluoromethyl)-1,3,4-thiadiazole: A related thiadiazole compound with similar structural features.
Uniqueness
2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the combination of the naphthalene sulfonyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
62617-17-8 |
|---|---|
Molekularformel |
C13H7F3N2O2S2 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
2-naphthalen-2-ylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H7F3N2O2S2/c14-13(15,16)11-17-18-12(21-11)22(19,20)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI-Schlüssel |
TUVSHWBUMIPCCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=NN=C(S3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


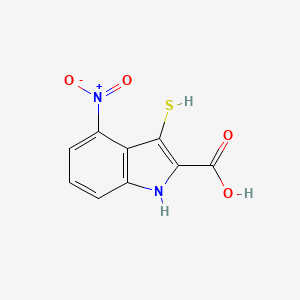
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)


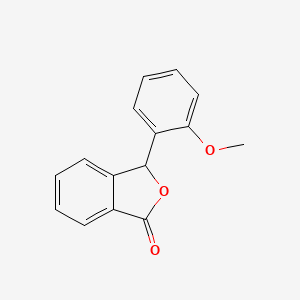
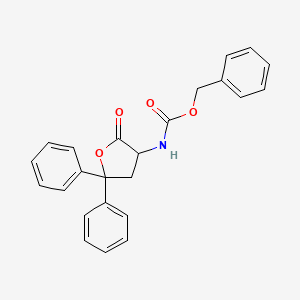
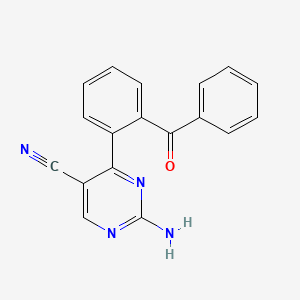
![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)
![1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12917433.png)
